molecular formula C23H27N3O6 B1375773 Benzydamine N-oxide hydrogen maleate CAS No. 72962-60-8

Benzydamine N-oxide hydrogen maleate

Cat. No. B1375773
CAS RN: 72962-60-8
M. Wt: 441.5 g/mol
InChI Key: QFAFNBZWRXPMSY-WLHGVMLRSA-N
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Description

Benzydamine N-oxide hydrogen maleate is a compound that can be used for spectroscopic analyses . It has a molecular formula of C23H27N3O6 and a molecular weight of 441.5 g/mol.


Synthesis Analysis

Benzydamine is a nonsteroidal anti-inflammatory drug that undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to a stable N-oxide . This metabolite can be quantified with high specificity and sensitivity by using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .


Molecular Structure Analysis

The empirical formula of Benzydamine N-oxide hydrogen maleate is C19H23N3O2·C4H4O4 . Its molecular weight is 441.48 .


Chemical Reactions Analysis

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to a stable N-oxide . This metabolite can be quantified with high specificity and sensitivity by using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .


Physical And Chemical Properties Analysis

Benzydamine N-oxide hydrogen maleate is a solid substance with a white to off-white color . It has a melting point of 94-95 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Metabolism and Anti-inflammatory Activity

  • Benzydamine Metabolism and Anti-inflammatory Properties : Benzydamine hydrochloride (BZY-HCl) metabolizes to form benzydamine N-oxide (BZY-NO), predominantly excreted in urine. In inflammation models, the levels of BZY-NO increased in the blood and inflamed paw. Oral administration of BZY-NO maleate showed anti-edematous action and was reduced to the parent drug BZY in the rat body (Kataoka, Nishimura, & Naito, 1979).

Pharmacokinetic Profiles

  • Benzydamine and Metabolites in Plasma : Plasma concentrations of benzydamine and its N-oxide were investigated in control TK-NOG mice and humanized-liver mice. The pharmacokinetic profiles of benzydamine differed between control and humanized-liver TK-NOG mice (Yamazaki-Nishioka et al., 2018).

Analytical Detection Methods

  • HPLC Determination in Plasma : A method for the extraction and quantification of benzydamine and its metabolite N-oxide using liquid chromatography with fluorescence detection in plasma samples is described. This method helps in studying plasma levels after different administration methods (Catanese et al., 1986).

Drug Metabolism Studies

  • FMO-Dependent Metabolism : Benzydamine is metabolized in liver microsomes through flavin-containing monooxygenase (FMO)-dependent metabolism to benzydamine N-oxide. The study characterized benzydamine N-oxygenation and N-demethylation in liver microsomes from various species, including humans (Taniguchi-Takizawa et al., 2015).

Probe for FMO Activity

  • FMO Activity Probe : Benzydamine is a useful in vitro probe for FMO activity in various tissues and cell types. Studies with recombinant FMO enzymes showed that FMO1 and FMO3 are primary catalysts for benzydamine N-oxygenation (Yeung & Rettie, 2006).

Miscellaneous Studies

  • Drug Metabolism in Veterinary Species : Benzydamine N-oxide is produced in the liver and brain by FMOs. Its metabolism in veterinary species, such as bovine, rabbit, and swine, was studied to evaluate the suitability of benzydamine as an FMO probe in these species (Capolongo et al., 2010).

Mechanism of Action

Target of Action

Benzydamine N-oxide hydrogen maleate, also known as 3-(1-Benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(E)-but-2-enedioic acid, is a derivative of benzydamine . It primarily targets pro-inflammatory cytokines , including tumor necrosis factor-alpha and interleukin-1β .

Mode of Action

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . Its anti-inflammatory action is due to the inhibition of pro-inflammatory cytokines .

Biochemical Pathways

The compound’s anti-inflammatory activity is facilitated by several properties, including the inhibition of the synthesis of inflammatory cytokines . It also inhibits the oxidative burst of neutrophils under some conditions . A further activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions, including inhibition of granule release from neutrophils .

Pharmacokinetics

When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Administered topically, it achieves high concentrations in inflamed tissues, but systemic absorption is slight in this case . This results in high safety use because it can be taken by children, pregnant, and breastfeeding women .

Result of Action

The compound’s action results in pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It has local anesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Limited data in the rat indicates that concentrations of benzydamine in oral tissues are approximately 100 µmol/L .

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It poses hazards to the respiratory system . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 .

properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFNBZWRXPMSY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746670
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine N-oxide--(2E)-but-2-enedioic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72962-60-8
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine N-oxide--(2E)-but-2-enedioic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzydamine N-oxide hydrogen maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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